molecular formula C10H8F3N5 B6141974 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1306605-77-5

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B6141974
CAS RN: 1306605-77-5
M. Wt: 255.20 g/mol
InChI Key: RCEAZOTXNQTCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine, also known as 4HP6TFP, is a novel pyrimidine derivative that has been studied for its potential medicinal applications. It has been studied for its potential use in the synthesis of various pharmaceuticals and for its potential in the treatment of a variety of diseases.

Scientific Research Applications

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential use in the synthesis of various pharmaceuticals and for its potential in the treatment of a variety of diseases. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV).

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as DNA topoisomerase II, cyclooxygenase-2, and matrix metalloproteinases. Additionally, this compound is believed to interact with certain proteins and receptors, such as the estrogen receptor, androgen receptor, and the peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and reduce the levels of glucose in the blood. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the growth of certain viruses, such as HIV.

Advantages and Limitations for Lab Experiments

The main advantage of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is that it can be synthesized relatively easily and cost-effectively. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, and to inhibit the growth of certain viruses, such as HIV. The main limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential medicinal applications.

Future Directions

There are a number of potential future directions for 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine research. These include further studies of its potential anti-cancer, anti-inflammatory, and anti-diabetic properties; further studies of its potential to inhibit the growth of certain bacteria and fungi; and further studies of its potential to inhibit the growth of certain viruses, such as HIV. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective and safe formulations for its use in the treatment of various diseases. Finally, further research is needed to identify potential new applications for this compound and to develop more cost-effective and efficient synthesis methods.

Synthesis Methods

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine can be synthesized through the condensation reaction of 4-hydrazinopyridine-3-carbaldehyde and 6-(trifluoromethyl)pyrimidine. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at room temperature. The reaction is a two-step process, with the first step being the formation of the Schiff base and the second step being the formation of the this compound product. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

[2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAZOTXNQTCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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